molecular formula C18H21F3N6 B12231234 4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12231234
M. Wt: 378.4 g/mol
InChI Key: OLXWEEQIAUNWPD-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine core, and a trifluoromethyl-substituted pyridine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine core.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a similar nucleophilic substitution reaction, using a piperazine derivative.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethyl-substituted pyridine derivative reacts with the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine core, resulting in the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl-substituted pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-yl)-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrrolidine and piperazine rings contribute to its ability to interact with a wide range of molecular targets.

Properties

Molecular Formula

C18H21F3N6

Molecular Weight

378.4 g/mol

IUPAC Name

4-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H21F3N6/c19-18(20,21)14-3-5-22-16(13-14)26-9-11-27(12-10-26)17-23-6-4-15(24-17)25-7-1-2-8-25/h3-6,13H,1-2,7-12H2

InChI Key

OLXWEEQIAUNWPD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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